N-Ethyl-5-nitropyridine-3-carboxamide
Description
Properties
CAS No. |
59290-19-6 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N-ethyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-2-10-8(12)6-3-7(11(13)14)5-9-4-6/h3-5H,2H2,1H3,(H,10,12) |
InChI Key |
JLZBMVTWFSVQED-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Structural and Mechanistic Foundations
Molecular Architecture
N-Ethyl-5-nitropyridine-3-carboxamide features a pyridine ring substituted at positions 3 and 5 with a carboxamide and nitro group, respectively. The carboxamide’s ethyl moiety introduces steric and electronic modifications that influence reactivity. The nitro group, a strong electron-withdrawing substituent, deactivates the ring, directing subsequent electrophilic substitutions to meta positions relative to itself.
Directing Effects in Pyridine Nitration
The carboxamide group at position 3 acts as a meta-director, guiding nitration to position 5. This regioselectivity arises from the electron-withdrawing nature of the amide, which stabilizes the intermediate σ-complex at the meta position. Conversely, the nitro group at position 5 further deactivates the ring, limiting further electrophilic attacks unless under highly forcing conditions.
Synthetic Routes to this compound
Route A: Nitration Followed by Amidation
Nitration of Pyridine-3-carboxylic Acid
Pyridine-3-carboxylic acid undergoes nitration using mixed acid (HNO₃/H₂SO₄) or N₂O₅/SO₂ systems. The carboxylic acid group directs nitration to position 5, yielding 5-nitropyridine-3-carboxylic acid.
Conditions and Yields
- Mixed Acid : Reaction at 0–50°C for 4–6 hours achieves 40–60% yield (estimated from analogous pyridine nitrations).
- N₂O₅/SO₂ : Adapting the method from Bakke (2003), nitration proceeds via a sigmatropic shift in the N-nitropyridinium intermediate. For 3-substituted pyridines, yields range from 24–42%.
Mechanistic Insights
The N₂O₅-mediated pathway involves:
- Formation of N-nitropyridinium nitrate.
- Reaction with HSO₃⁻ to generate dihydropyridine sulfonic acids.
3. Sigmatropic nitro group migration and rearomatization.
Amidation of 5-Nitropyridine-3-carboxylic Acid
The carboxylic acid is activated to its acid chloride using SOCl₂ or coupling agents (e.g., EDCl/HOBt), followed by reaction with ethylamine.
Protocol
- Acid Chloride Formation : 5-Nitropyridine-3-carboxylic acid (1 eq) refluxed with SOCl₂ (2 eq) in anhydrous DCM for 2 hours.
- Amidation : Acid chloride reacted with ethylamine (1.2 eq) in THF at 0°C, yielding this compound (70–85% yield).
Challenges
- Nitro groups reduce nucleophilic attack efficiency, necessitating excess ethylamine.
- Side reactions (e.g., hydrolysis) require inert conditions.
Route B: Amidation Followed by Nitration
Synthesis of N-Ethylpyridine-3-carboxamide
Pyridine-3-carboxylic acid is converted to the ethyl amide prior to nitration. This route risks amide hydrolysis under nitration conditions but offers potential regiochemical control.
Amidation Methods
- Coupling Agents : EDCl/HOBt-mediated coupling with ethylamine in DMF (75–90% yield).
- Direct Aminolysis : Ethylamine gas bubbled into a solution of pyridine-3-carbonyl chloride in ether (60–70% yield).
Nitration of N-Ethylpyridine-3-carboxamide
Nitration with mixed acid (HNO₃/H₂SO₄) at 30–50°C introduces the nitro group at position 5. However, the amide’s sensitivity to acidic conditions limits yields to 30–45% due to partial hydrolysis.
Comparative Analysis of Synthetic Pathways
Yield and Practicality
| Parameter | Route A (Nitration → Amidation) | Route B (Amidation → Nitration) |
|---|---|---|
| Nitration Yield | 40–60% | 30–45% |
| Amidation Yield | 70–85% | 75–90% |
| Overall Yield | 28–51% | 22–40% |
| Key Advantage | Stable carboxylic acid intermediate | Early introduction of ethyl group |
Route A is preferred for higher overall yields and compatibility with harsh nitration conditions.
Alternative Methodologies
Ring-Synthetic Approaches
Hantzsch dihydropyridine synthesis and subsequent oxidation could construct the pyridine ring with pre-installed substituents. However, nitro group compatibility with reductive cyclization conditions remains unverified.
Experimental Optimization Strategies
Nitration Conditions
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Ethyl-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with enzymes and proteins. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-5-nitropyridine-3-carboxamide
- N-Propyl-5-nitropyridine-3-carboxamide
- N-Butyl-5-nitropyridine-3-carboxamide
Uniqueness
N-Ethyl-5-nitropyridine-3-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro and carboxamide groups also contributes to its distinct properties compared to other similar compounds.
Q & A
Basic: What are the established synthetic pathways for N-Ethyl-5-nitropyridine-3-carboxamide, and how can reaction parameters be optimized?
Answer:
The synthesis of N-Ethyl-5-nitropyridine-3-carboxamide typically involves sequential nitration and amidation steps. For example, analogous pyridine derivatives (e.g., quinoline carbaldehydes) are synthesized via Vilsmeier-Haack reactions using DMF and POCl₃, followed by oxidation and purification (e.g., column chromatography) . Key optimizations include:
- Temperature control : Exothermic steps (e.g., nitration) require cooling (0°C) to avoid side reactions.
- Catalyst selection : Phosphoryl chloride (POCl₃) enhances electrophilic substitution efficiency.
- Purification : Recrystallization (e.g., petroleum ether) or silica gel chromatography improves yields.
Table 1: Example reaction conditions from analogous syntheses
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Acetic anhydride, CH₃CN, 12h | 89% |
| Vilsmeier-Haack | POCl₃, DMF, 130°C, 2h | 79% |
| Oxidation | Peracetic acid, CHCl₃, 3 days | 65% |
Advanced: How do hybrid density functional theory (DFT) methods improve the accuracy of electronic structure calculations for this compound?
Answer:
Hybrid functionals (e.g., B3LYP) combine exact exchange (Hartree-Fock) with gradient-corrected density functionals, reducing errors in thermochemical properties. For nitro and amide groups:
- Exact exchange inclusion : Lowers average absolute deviations in atomization energies to 2.4 kcal/mol compared to pure gradient functionals .
- Basis set selection : Use def2-TZVP for nitro-group polarization effects.
- Validation : Compare computed dipole moments with experimental NMR/IR data to refine functional performance.
Table 2: Functional performance benchmarks
| Functional | Avg. Error (kcal/mol) | Application Scope |
|---|---|---|
| B3LYP | 2.4 | Thermochemistry, kinetics |
| LC-ωPBE | 3.1 | Charge-transfer systems |
| M06-2X | 2.8 | Non-covalent interactions |
Advanced: How can researchers resolve contradictions between experimental and computational vibrational spectra?
Answer:
Discrepancies often arise from anharmonicity or solvent effects. A systematic approach includes:
Basis set augmentation : Use 6-311++G(d,p) for diffuse electron density in nitro groups.
Implicit solvent modeling : Apply the SMD solvation model to mimic experimental conditions (e.g., DMSO).
Experimental cross-validation : Compare computed IR frequencies with attenuated total reflectance (ATR)-FTIR spectra.
Error analysis : Quantify deviations using root-mean-square error (RMSE) metrics to prioritize functional adjustments .
Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; ≥98% purity thresholds are standard for research-grade compounds .
- NMR : Assign peaks via - HSQC, focusing on nitropyridine protons (δ 8.5–9.5 ppm) and ethyl carboxamide (δ 1.2–1.4 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
Advanced: What strategies are effective in elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?
Answer:
- Kinetic isotope effects (KIE) : Measure for C–H bonds adjacent to the nitro group to identify rate-determining steps.
- DFT transition state analysis : Locate TS structures with B3LYP/6-31G(d), calculating activation energies (ΔG) for competing pathways.
- Solvent polarity studies : Compare reaction rates in aprotic (THF) vs. polar aprotic (DMF) solvents to assess charge stabilization .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
While specific data is limited, analogous nitropyridines require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
